N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C21H25NO2 and a molecular weight of 323.43 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group, a phenylcyclopentyl group, and a formamide functional group. It has a predicted boiling point of 535.4°C and a density of 1.105 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-methoxyphenethylamine with phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its formamide and phenyl groups. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Hydroxyphenyl)ethyl)(phenylcyclopentyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-(4-Methoxyphenyl)ethyl)(cyclohexyl)formamide: Similar structure but with a cyclohexyl group instead of a phenylcyclopentyl group.
Uniqueness
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is unique due to its combination of a methoxyphenyl group and a phenylcyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)13-16-22-20(23)21(14-5-6-15-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPQTRCWHIWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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